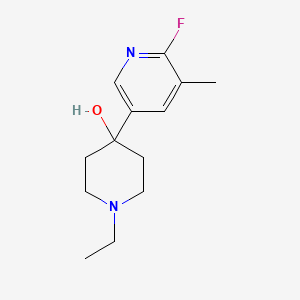

1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol

CAS No.: 1820674-37-0

Cat. No.: VC2887892

Molecular Formula: C13H19FN2O

Molecular Weight: 238.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1820674-37-0 |

|---|---|

| Molecular Formula | C13H19FN2O |

| Molecular Weight | 238.3 g/mol |

| IUPAC Name | 1-ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol |

| Standard InChI | InChI=1S/C13H19FN2O/c1-3-16-6-4-13(17,5-7-16)11-8-10(2)12(14)15-9-11/h8-9,17H,3-7H2,1-2H3 |

| Standard InChI Key | RDWGMURHTQCKNB-UHFFFAOYSA-N |

| SMILES | CCN1CCC(CC1)(C2=CN=C(C(=C2)C)F)O |

| Canonical SMILES | CCN1CCC(CC1)(C2=CN=C(C(=C2)C)F)O |

Introduction

1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol is a complex organic compound that belongs to the piperidine class, which is known for its diverse pharmacological activities. This compound incorporates a pyridine ring, which is a common motif in many pharmaceuticals due to its ability to participate in various biological interactions. The presence of fluorine and methyl groups on the pyridine ring, along with an ethyl group on the piperidine ring, suggests potential biological activity, possibly as a receptor ligand or enzyme inhibitor.

Synthesis Methods

The synthesis of 1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol typically involves multiple steps, starting from readily available precursors. A common approach might include the following steps:

-

Preparation of the Pyridine Intermediate: This involves synthesizing the 6-fluoro-5-methylpyridin-3-yl moiety, which can be achieved through various methods such as nucleophilic aromatic substitution or cross-coupling reactions.

-

Formation of the Piperidine Core: The piperidine ring is typically formed through a cyclization reaction, often involving a suitable precursor like a diamine or an amino acid derivative.

-

Coupling and Substitution Reactions: The pyridine and piperidine moieties are then coupled, followed by the introduction of the ethyl and hydroxyl groups through appropriate substitution reactions.

Biological Activity

While specific biological activity data for 1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol may be limited, compounds with similar structures often exhibit activity as neurotransmitter receptor ligands or enzyme inhibitors. The presence of a hydroxyl group on the piperidine ring could contribute to its solubility and interaction with biological targets.

| Potential Biological Targets | Possible Activities |

|---|---|

| Neurotransmitter Receptors | Agonist or antagonist activity |

| Enzymes | Inhibition of enzymatic activity |

Research Findings and Applications

Research on compounds like 1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol is often focused on their potential therapeutic applications. Studies typically involve in vitro assays to assess receptor binding affinity and enzymatic inhibition, followed by in vivo studies to evaluate efficacy and safety.

| Research Area | Findings |

|---|---|

| Pharmacokinetics | Studies on absorption, distribution, metabolism, and excretion (ADME) are crucial for understanding the compound's behavior in biological systems. |

| Toxicology | Evaluation of acute and chronic toxicity to assess safety profiles. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume